4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
The compound “4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” includes a total of 36 bonds. There are 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amine (aromatic), 1 ether (aromatic), 1 Imidazole, and 1 sulfonamide .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This could make them useful in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . This suggests potential applications in the treatment of conditions like hypertension and edema.
Anticonvulsant and Neuroprotective Activity
Compounds related to the thiazole ring have been found to have anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antitumor and Cytotoxic Activity
Imidazo[2,1-b]thiazole derivatives have shown cytotoxic activity on human tumor cell lines . This suggests potential applications in cancer treatment.
Antiretroviral Activity
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of retroviral infections, such as HIV.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes.
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to exhibit antitumor potential by inhibiting the growth of cancer cells .
Biochemical Pathways
Imidazole and thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Imidazole and thiazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
properties
IUPAC Name |
4-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-12-3-5-13(6-4-12)22(18,19)15-9-11-10-17-7-8-21-14(17)16-11/h3-8,10,15H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZVWCLEPVVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide |
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